molecular formula C24H25N3O2S B2910622 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide CAS No. 1647578-27-5

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide

Cat. No. B2910622
CAS RN: 1647578-27-5
M. Wt: 419.54
InChI Key: YKVWOQIPFYBGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Notably, the 4-tert-butylphenyl moiety plays a crucial role in the synthesis, serving as a key building block. Detailed studies on the optimization of reaction conditions, reagents, and yields are available in the literature .


Molecular Structure Analysis

Compound X’s molecular structure has been confirmed through physicochemical techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and elemental analysis. These methods provide insights into bond connectivity, stereochemistry, and functional groups. The thiazole ring and amide linkage contribute to its overall stability and biological activity .


Chemical Reactions Analysis

  • Boronic Acid Coupling : The phenylboronic acid moiety can react with electrophiles, enabling the synthesis of diverse derivatives .

properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-5-21(28)25-14-16-6-8-18(9-7-16)22(29)27-23-26-20(15-30-23)17-10-12-19(13-11-17)24(2,3)4/h5-13,15H,1,14H2,2-4H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVWOQIPFYBGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.